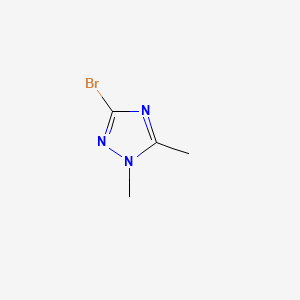

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole

Description

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole (CAS 56616-93-4) is a brominated triazole derivative characterized by a five-membered aromatic ring containing three nitrogen atoms (1,2,4-triazole core) substituted with methyl groups at positions 1 and 5 and a bromine atom at position 2. Its molecular formula is C₄H₆BrN₃ (MW: 176.01 g/mol), and it exists as a solid at room temperature .

Properties

IUPAC Name |

3-bromo-1,5-dimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-3-6-4(5)7-8(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGLLGYXVAOCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205188 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-93-4 | |

| Record name | 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56616-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,5-dimethyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole typically involves the bromination of 1,5-dimethyl-1H-1,2,4-triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,5-dimethyl-1H-1,2,4-triazole.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Substituted triazoles with various functional groups.

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: 1,5-dimethyl-1H-1,2,4-triazole.

Scientific Research Applications

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets, modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

a) 3-Bromo-1-methyl-1H-1,2,4-triazole (CAS 56616-91-2)

- Key Differences : Lacks the 5-methyl group present in the target compound.

- However, the reduced lipophilicity may limit membrane permeability in biological systems compared to the dimethyl analog .

b) 1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole

- Key Differences : Features a phenyl ring substituted with bromine and trifluoromethoxy groups, linked to the triazole core.

- Impact : The extended aromatic system enhances π-π stacking interactions, as observed in its crystal structure (dihedral angle: 23.17° between triazole and benzene rings). This structural feature may improve binding affinity in drug-receptor interactions compared to the simpler alkyl-substituted target compound .

c) 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones

- Key Differences : Incorporates a thione (-S-) group at position 5 and a 2-bromophenyl substituent.

- Impact : The thione group introduces hydrogen-bonding capabilities (C=S···H interactions) and redox activity, which are absent in the target compound. These derivatives exhibit enhanced antimicrobial and antioxidant activities, as reported in recent studies .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Biological Activity

3-Bromo-1,5-dimethyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Its unique structure, characterized by a bromine atom at the third position and two methyl groups at the first and fifth positions, contributes to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, along with synthesis methods and case studies.

- Molecular Formula : C5H7BrN4

- Molecular Weight : 176.015 g/mol

- Structure : The compound features a triazole ring with specific substitutions that enhance its lipophilicity and membrane permeability.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

- Bacterial Activity : It exhibits antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies have shown that its minimum inhibitory concentration (MIC) values are comparable to established antibiotics .

- Fungal Activity : The compound has also shown antifungal activity against species such as Candida albicans, making it a potential candidate for treating fungal infections.

Anticancer Activity

In vitro studies indicate that this compound may possess antiproliferative effects against certain cancer cell lines. The exact mechanism is still under investigation, but preliminary data suggest that it may interact with enzymes involved in cell proliferation pathways.

The biological activity of this compound is thought to be linked to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis and fungal metabolism. This inhibition can lead to the disruption of essential cellular processes in pathogens .

- Binding Affinity : The presence of bromine and methyl groups enhances the compound's binding affinity to biological targets, potentially improving its efficacy against resistant strains of bacteria and fungi.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Reaction with N-nitroso-N-methylurea and bromoacetohydrazide | Varies | Various solvents at controlled temperatures |

| Mechanochemical synthesis | High | Environmentally friendly conditions using solid-state reactions |

Recent advancements in greener synthesis methods have focused on mechanochemical approaches that enhance yield while minimizing environmental impact .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The agar disc diffusion method was employed to measure inhibition zones, demonstrating effectiveness comparable to traditional antibiotics like vancomycin .

Study 2: Antifungal Activity

In another study focusing on antifungal properties, this compound was tested against Candida albicans. The results indicated a notable reduction in fungal growth at MIC values that suggest potential therapeutic applications in treating fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.